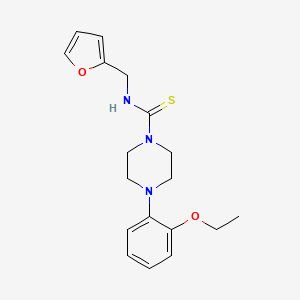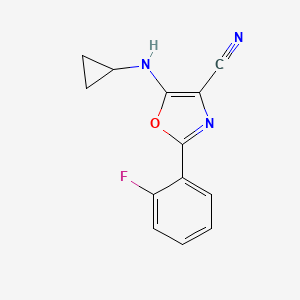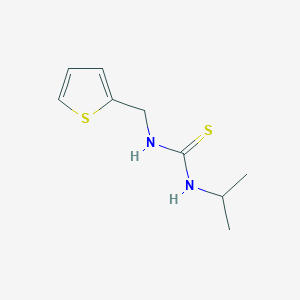
4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide, also known as EFP, is a chemical compound that has been studied for its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that the compound may act as a GABA-A receptor modulator, which may contribute to its anticonvulsant and anxiolytic effects. 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of the neurotransmitter GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been found to decrease the levels of the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its ability to exhibit multiple therapeutic effects, making it a promising candidate for further research. However, one limitation of using 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity, which may limit its use in certain studies.
将来の方向性
There are several future directions for research involving 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide. One direction is to further investigate the compound's mechanism of action, which may lead to the development of more effective therapeutic applications. Another direction is to study the potential use of 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the long-term safety and efficacy of 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide in humans.
合成法
The synthesis of 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide involves several steps. The first step involves the reaction of 2-furanmethanethiol with 4-chloro-2-nitroaniline to form 4-(2-furylmethyl)-2-nitroaniline. The second step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The third step involves the reaction of the resulting amine with ethyl 2-bromoacetate to form 4-(2-furylmethyl)-2-((2-ethoxyphenyl) methoxy)aniline. The final step involves the reaction of the resulting compound with thiosemicarbazide to form 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. The compound has been found to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. 4-(2-ethoxyphenyl)-N-(2-furylmethyl)-1-piperazinecarbothioamide has also been studied for its potential use in the treatment of neuropathic pain and inflammation.
特性
IUPAC Name |
4-(2-ethoxyphenyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-22-17-8-4-3-7-16(17)20-9-11-21(12-10-20)18(24)19-14-15-6-5-13-23-15/h3-8,13H,2,9-12,14H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMIMHNKJCHOSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=S)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)
![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)

![2,2-dimethyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5775058.png)
